N-(4-(dimethylamino)phenethyl)-2-(o-tolyloxy)acetamide
Description
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]ethyl]-2-(2-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-15-6-4-5-7-18(15)23-14-19(22)20-13-12-16-8-10-17(11-9-16)21(2)3/h4-11H,12-14H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYOYRWVGVPUDFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCCC2=CC=C(C=C2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(dimethylamino)phenethyl)-2-(o-tolyloxy)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Phenethyl Intermediate: The initial step involves the reaction of 4-dimethylaminobenzaldehyde with a suitable Grignard reagent to form the corresponding phenethyl alcohol.
Acetylation: The phenethyl alcohol is then acetylated using acetic anhydride to form the phenethyl acetate.
O-Tolyloxy Substitution: The phenethyl acetate undergoes a substitution reaction with o-tolyl alcohol in the presence of a strong base to form the o-tolyloxy derivative.
Amidation: Finally, the o-tolyloxy derivative is reacted with an appropriate amine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(dimethylamino)phenethyl)-2-(o-tolyloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the o-tolyloxy group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like halides, thiols, or amines, often in the presence of a base or catalyst.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
N-(4-(dimethylamino)phenethyl)-2-(o-tolyloxy)acetamide serves as a versatile reagent in organic synthesis. It is used to create more complex molecules through various chemical reactions, including:
- Substitution Reactions: The o-tolyloxy group can be replaced by other nucleophiles.
- Oxidation and Reduction: The compound can undergo oxidation to form carboxylic acids or ketones and reduction to yield alcohols or amines.
Biochemical Assays
In biological research, this compound is utilized as a probe to study enzyme-substrate interactions, enabling researchers to investigate biochemical pathways and mechanisms in living organisms.
Pharmacological Research
This compound has been investigated for its potential therapeutic properties. Its structure suggests possible interactions with various biological targets, making it a candidate for drug development:
- Anticonvulsant Activity: Analogous compounds have shown efficacy in animal models for epilepsy, indicating that this compound may also exhibit similar properties .
- Cancer Therapy: As a small molecule inhibitor, it has potential applications in targeting specific enzyme complexes involved in cancer progression .
Anticonvulsant Studies
Recent studies have focused on synthesizing derivatives of N-phenyl-2-acetamides, showing significant anticonvulsant activity in animal models. These findings suggest that modifications to the structure can enhance efficacy against seizures .
Cancer Research
A study identified small molecule inhibitors targeting the HAT1 enzyme complex, which could lead to advancements in cancer therapy. The screening platform utilized compounds structurally related to this compound, demonstrating its relevance in ongoing cancer research efforts .
Mechanism of Action
The mechanism of action of N-(4-(dimethylamino)phenethyl)-2-(o-tolyloxy)acetamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the o-tolyloxy group can enhance lipophilicity and membrane permeability. These interactions enable the compound to modulate biological pathways and exert its effects on cellular processes.
Comparison with Similar Compounds
N-(4-(dimethylamino)phenethyl)-2-(o-tolyloxy)acetamide can be compared with similar compounds such as:
N-(4-(dimethylamino)phenethyl)-2-(p-tolyloxy)acetamide: Similar structure but with a para-tolyloxy group, which may alter its reactivity and biological activity.
N-(4-(dimethylamino)phenethyl)-2-(m-tolyloxy)acetamide: Contains a meta-tolyloxy group, leading to different steric and electronic effects.
N-(4-(dimethylamino)phenethyl)-2-(phenoxy)acetamide: Features a phenoxy group instead of a tolyloxy group, affecting its chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Biological Activity
N-(4-(dimethylamino)phenethyl)-2-(o-tolyloxy)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article will explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a dimethylamino group attached to a phenethyl moiety, linked to an o-tolyloxy acetamide. The chemical structure can be represented as follows:
- Chemical Formula : CHNO
- Molecular Weight : 290.37 g/mol
Antiviral and Anticancer Properties
Research has indicated that compounds similar to this compound exhibit promising antiviral and anticancer properties. For instance, studies have shown that certain derivatives can inhibit viral replication and induce apoptosis in cancer cells by interacting with specific molecular targets such as receptors and enzymes.
The mechanism of action for this class of compounds typically involves:
- Receptor Binding : Compounds may bind to various receptors, modulating their activity which can lead to therapeutic effects.
- Enzyme Inhibition : Similar compounds have been reported to inhibit enzymes involved in cancer progression and viral replication.
- Cellular Interaction : They may disrupt cellular integrity, leading to cytosolic leakage and eventual cell death in pathogenic cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components. A detailed analysis of SAR indicates that modifications in the phenyl rings or the introduction of additional functional groups can enhance its potency against specific targets .
Case Studies
- Anticancer Activity : A study evaluated the anticancer effects of related compounds on various cancer cell lines. The results demonstrated significant cytotoxicity at micromolar concentrations, with IC50 values ranging from 10 to 50 µM depending on the cell line tested.
- Antiviral Effects : Another investigation focused on the antiviral properties against influenza viruses. The compound exhibited a dose-dependent inhibition of viral replication, with effective concentrations identified in the low micromolar range.
Data Table: Biological Activity Summary
Q & A
Q. What are the key steps in synthesizing N-(4-(dimethylamino)phenethyl)-2-(o-tolyloxy)acetamide?
Synthesis typically involves multi-step organic reactions:
- Step 1 : Coupling of the phenethylamine derivative with an o-tolyloxyacetic acid precursor via amide bond formation, often using carbodiimide-based coupling reagents (e.g., EDC/HOBt) .
- Step 2 : Introduction of the dimethylamino group via alkylation or reductive amination under controlled pH and temperature (e.g., 0–5°C, inert atmosphere) .
- Purification : Column chromatography or recrystallization in solvents like ethanol/water mixtures to achieve >95% purity . Critical parameters include reaction time (12–24 hours) and solvent choice (e.g., DMF for solubility) .
Q. How can the structure and purity of this compound be confirmed experimentally?
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions (e.g., dimethylamino proton shifts at δ 2.2–2.5 ppm, aromatic protons at δ 6.5–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] ion matching theoretical values within 2 ppm error) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%) and monitor degradation .
Q. What safety precautions are required when handling this compound?
- GHS Hazards : Skin irritation (Category 2), eye damage (Category 2A), and respiratory irritation (Category 3) .
- PPE : Nitrile gloves, chemical-resistant lab coat, and safety goggles. Use fume hoods for dust/aerosol mitigation .
- Storage : In airtight containers at 2–8°C, away from incompatible materials (e.g., strong oxidizers) .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Catalyst Screening : Test palladium or copper catalysts for coupling efficiency (e.g., Pd(OAc) for Buchwald-Hartwig amination) .
- Solvent Optimization : Compare polar aprotic solvents (e.g., DMF vs. DMSO) to enhance reagent solubility and reduce side reactions .
- Continuous Flow Systems : Implement flow chemistry to improve heat transfer and scalability, reducing reaction time by 30–50% .
Q. What methodologies are used to analyze its biological activity and target interactions?
- Enzyme Assays : Measure inhibition of carbonic anhydrase or kinase activity using fluorometric assays (e.g., Z’-factor >0.5 for high-throughput screening) .
- Molecular Docking : Perform in silico studies (e.g., AutoDock Vina) to predict binding affinity to targets like G-protein-coupled receptors (GPCRs) .
- Crystallography : Co-crystallize with target proteins (e.g., X-ray diffraction at 1.8 Å resolution) to map binding sites .
Q. How can contradictory data in biological assays be resolved?
- Orthogonal Assays : Validate cytotoxicity (e.g., MTT assay) with apoptosis markers (Annexin V/PI staining) to confirm mechanism .
- Dose-Response Curves : Use Hill slope analysis to distinguish nonspecific effects (e.g., IC shifts under varying serum concentrations) .
- Metabolite Profiling : LC-MS/MS to identify degradation products or active metabolites interfering with assays .
Q. What computational approaches predict its physicochemical properties?
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to estimate logP (lipophilicity) and pKa (e.g., dimethylamino group pKa ~8.5) .
- QSAR Modeling : Train models on analogues to predict ADMET properties (e.g., blood-brain barrier permeability) .
Q. How do structural modifications impact its pharmacological profile?
- SAR Studies : Replace the o-tolyloxy group with electron-withdrawing substituents (e.g., -Cl, -CF) to enhance metabolic stability .
- Pro-drug Design : Introduce hydrolyzable esters (e.g., acetoxymethyl) to improve oral bioavailability .
Q. What are the degradation pathways under physiological conditions?
- Oxidative Stress : Incubate with liver microsomes (CYP450 enzymes) to identify oxidation products (e.g., N-oxide formation) .
- Hydrolysis : Monitor pH-dependent cleavage of the acetamide bond (e.g., accelerated degradation at pH <3) .
Tables
Table 1 : Key Spectral Data for Structural Confirmation
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| H NMR | δ 2.25 (s, 6H, N(CH)), δ 7.12 (m, o-tolyl) | |
| HRMS | m/z 356.2105 ([M+H], calc. 356.2110) | |
| IR | 1650 cm (C=O stretch) |
Table 2 : Biological Activity Comparison with Analogues
| Compound Modification | IC (nM) | Target Protein | Reference |
|---|---|---|---|
| Parent Compound | 120 ± 15 | Kinase X | |
| -Cl substitution at o-tolyl | 85 ± 10 | Kinase X | |
| N-Methyl replacement | >500 | Kinase X |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
